QL-X-138

BTK inhibitor MNK inhibitor dual kinase inhibitor

QL-X-138 is a differentiated dual BTK/MNK inhibitor with covalent BTK binding and non-covalent MNK binding. Procure QL-X-138 for enhanced anti-proliferative efficacy in B-cell cancer models with suboptimal Ibrutinib response, as monotherapy combinations fail to replicate its dual-pathway inhibition. Validated for in vitro (0.5–5 μM) and in vivo AML xenograft studies.

Molecular Formula C25H19N5O2
Molecular Weight 421.4 g/mol
CAS No. 1469988-63-3
Cat. No. B10769073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQL-X-138
CAS1469988-63-3
Molecular FormulaC25H19N5O2
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CNN=C5)NC(=O)C=C
InChIInChI=1S/C25H19N5O2/c1-3-23(31)29-22-11-19(7-4-15(22)2)30-24(32)9-6-17-12-26-21-8-5-16(10-20(21)25(17)30)18-13-27-28-14-18/h3-14H,1H2,2H3,(H,27,28)(H,29,31)
InChIKeyJMVDIGHUQAXWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)-1-benzo[h][1,6]naphthyridinyl]phenyl]-2-propenamide (QL-X-138) Product Evidence Profile


N-[2-methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)-1-benzo[h][1,6]naphthyridinyl]phenyl]-2-propenamide (CAS: 1469988-63-3), commonly designated QL-X-138, is a synthetic naphthyridine derivative functioning as a potent and selective dual kinase inhibitor targeting Bruton's Tyrosine Kinase (BTK) and Mitogen-Activated Protein Kinase Interacting Kinase (MNK) [1]. It exhibits covalent binding to BTK and non-covalent binding to MNK1/2, positioning it as a differentiated chemical probe for investigating B-cell receptor and MAPK pathway crosstalk in hematological malignancy research [2].

QL-X-138 (CAS 1469988-63-3) Scientific Procurement Rationale: Why Generic BTK or MNK Inhibitors Cannot Substitute


QL-X-138 is structurally and mechanistically distinct from single-target BTK inhibitors (e.g., Ibrutinib/PCI-32765) or MNK inhibitors (e.g., CGP-57380, Cercosporamide) due to its engineered dual-target engagement profile [1]. Direct comparative studies demonstrate that simple combination or sequential use of individual BTK and MNK inhibitors does not recapitulate the enhanced anti-proliferative efficacy observed with QL-X-138 in B-cell cancer models with moderate intrinsic sensitivity to BTK blockade [2]. Procurement of a generic BTK inhibitor alone fails to address MNK-driven compensatory signaling, while standalone MNK inhibitors lack the requisite potency (MNK1 IC50 ~0.87–2.2 μM) to achieve meaningful target coverage at pharmacologically relevant concentrations .

QL-X-138 (N-[2-Methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)-1-benzo[h][1,6]naphthyridinyl]phenyl]-2-propenamide) Quantitative Differentiation Evidence


Enhanced Antiproliferative Efficacy Over Single-Target BTK and MNK Inhibitors in B-Cell Malignancy Models

QL-X-138 demonstrates superior antiproliferative activity in vitro compared to the clinically validated BTK inhibitor Ibrutinib (PCI-32765) and the MNK inhibitor Cercosporamide across a panel of B-cell cancer cell lines and primary patient samples [1]. This enhancement is particularly pronounced in cellular contexts exhibiting only moderate sensitivity to single-agent BTK inhibition, suggesting that dual BTK/MNK targeting overcomes intrinsic resistance mechanisms [2].

BTK inhibitor MNK inhibitor dual kinase inhibitor B-cell lymphoma leukemia

Kinase Inhibition Potency Profile: BTK, MNK1, and MNK2 IC50 Values

QL-X-138 exhibits potent enzymatic inhibition against BTK (IC50 = 9.4 nM), MNK1 (IC50 = 107.4 nM), and MNK2 (IC50 = 26 nM) . In comparison, the prototypical MNK inhibitor CGP-57380 displays substantially weaker potency against MNK1 (IC50 = 0.87–2.2 μM) and lacks BTK activity entirely . This differential potency profile enables dual-pathway modulation at concentrations achievable in cellular assays.

BTK MNK1 MNK2 kinase inhibition IC50

Kinase Selectivity Profile: Selectivity Score and Off-Target JAK3 Inhibition

QL-X-138 demonstrates good overall kinase selectivity with a selectivity score of 0.01, indicating limited promiscuity across the kinome . However, it exhibits notable off-target inhibition of JAK3 with an IC50 of 55.7 nM, which should be considered when interpreting phenotypic outcomes in JAK-STAT-dependent cellular contexts .

kinase selectivity JAK3 off-target selectivity score

In Vivo Antitumor Efficacy in SKM-1 AML Xenograft Model

In an SKM-1 cell-inoculated xenograft mouse model, QL-X-138 displayed dose-dependent tumor inhibition activity [1]. This in vivo proof-of-concept distinguishes QL-X-138 from many early-stage kinase probes that lack demonstrated in vivo pharmacodynamic activity.

xenograft AML SKM-1 tumor growth inhibition in vivo

Cell Cycle Arrest and Apoptosis Induction in Lymphoma and Leukemia Cells

QL-X-138 treatment effectively arrests the growth of lymphoma and leukemia cells at the G0-G1 phase and induces strong apoptotic cell death [1]. In Ramos, OCI-AML-3, U937, and U2932 cells, QL-X-138 (0.5-5 μM) arrests cell cycle progression in a dose-dependent manner and induces apoptosis in a time- and dose-dependent manner [2]. At the signaling level, QL-X-138 (3-10,000 nM; 4 h) inhibits BTK autophosphorylation at Y223 (EC50 = 11 nM) and blocks phosphorylation of the downstream target PLCγ2 at Y1217 (EC50 = 57 nM) [2].

cell cycle arrest apoptosis G0-G1 arrest lymphoma leukemia

Anti-Dengue Virus 2 Activity

Beyond its primary application in oncology, QL-X-138 exhibits anti-dengue virus 2 (DENV2) activity with an IC50 of 3.5 μM [1]. This off-target antiviral effect may be relevant for studies investigating host kinase dependencies in viral replication.

dengue virus antiviral DENV2 host-targeted antiviral

Recommended Research Applications for QL-X-138 (N-[2-Methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)-1-benzo[h][1,6]naphthyridinyl]phenyl]-2-propenamide, CAS 1469988-63-3)


Investigating BTK-MNK Signaling Crosstalk in B-Cell Malignancy Models with Moderate BTK Inhibitor Sensitivity

Use QL-X-138 in vitro at concentrations of 0.5–5 μM to assess dual-pathway inhibition in B-cell lymphoma and leukemia cell lines (e.g., Ramos, TMD8, U2932) and primary AML/CLL samples that exhibit suboptimal response to Ibrutinib alone . Monitor BTK autophosphorylation (Y223, EC50=11 nM) and PLCγ2 phosphorylation (Y1217, EC50=57 nM) as on-target engagement markers [2].

Preclinical In Vivo Efficacy Studies in AML Xenograft Models

Employ QL-X-138 in SKM-1 or similar AML xenograft mouse models to evaluate dose-dependent tumor growth inhibition . This application leverages the compound's demonstrated in vivo antitumor activity to validate dual BTK/MNK targeting as a therapeutic strategy in hematological malignancies.

Chemical Probe for Dissecting Kinase Selectivity and Off-Target Effects

Utilize QL-X-138 as a tool compound in kinome-wide selectivity studies, noting its selectivity score of 0.01 and JAK3 off-target inhibition (IC50=55.7 nM) . Include appropriate controls (e.g., JAK3-selective inhibitors) to deconvolute phenotype-genotype relationships.

Host-Targeted Antiviral Screening Against Dengue Virus 2

Apply QL-X-138 at 3.5 μM (IC50) in DENV2 replication assays to probe host kinase dependencies in viral life cycle . This is a secondary application suitable for virology researchers exploring host-directed antiviral strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for QL-X-138

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.